molecular formula C9H19N3O B130404 4-[2-(Dimethylamino)ethyl]-1-methylpiperazin-2-one CAS No. 142877-39-2

4-[2-(Dimethylamino)ethyl]-1-methylpiperazin-2-one

Cat. No.: B130404
CAS No.: 142877-39-2
M. Wt: 185.27 g/mol
InChI Key: VBBIBKKOZGGNSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(Dimethylamino)ethyl]-1-methylpiperazin-2-one is a synthetic organic compound featuring a piperazin-2-one core substituted with a methyl group at the N1 position and a 2-(dimethylamino)ethyl chain at the N4 position. This structure combines a hydrogen-bonding capable lactam with a tertiary amine, making it a valuable scaffold in drug discovery and development. Compounds containing dimethylamine (DMA) derivatives and piperazine rings are frequently explored in medicinal chemistry for their diverse pharmacological activities, including potential applications as anticancer, antimicrobial, and central nervous system (CNS) agents . The piperazine moiety, in particular, is a common feature in ligands for various biological targets, such as serotonin receptors . This reagent is intended for use as a key intermediate or building block in organic synthesis and pharmaceutical research. It can be utilized in the design and synthesis of novel molecules to study structure-activity relationships (SAR) and to develop potential therapeutic candidates. For Research Use Only. This product is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-[2-(dimethylamino)ethyl]-1-methylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-10(2)4-6-12-7-5-11(3)9(13)8-12/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBIBKKOZGGNSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1=O)CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80569549
Record name 4-[2-(Dimethylamino)ethyl]-1-methylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142877-39-2
Record name 4-[2-(Dimethylamino)ethyl]-1-methylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Diamine Precursors

Piperazin-2-ones are often synthesized via cyclocondensation of 1,2-diamines with carbonyl compounds. For example, the reaction of ethylenediamine derivatives with ketones or esters under acidic or basic conditions yields the lactam ring. In the context of 4-substituted derivatives, Scheme 1 illustrates a generalized approach:

Scheme 1 : Hypothetical cyclization route for piperazin-2-one synthesis.

  • Step 1 : Reaction of 1,2-diamine with a carbonyl source (e.g., glyoxylic acid) forms an imine intermediate.

  • Step 2 : Acid- or base-catalyzed cyclization yields the piperazin-2-one core.

While specific examples of this route for the target compound are absent in the provided sources, analogous syntheses of benzoquinazoline lactams (e.g., 12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid derivatives) demonstrate the utility of cyclization in complex heterocycles.

Functionalization of Preformed Piperazine Cores

An alternative strategy involves modifying preexisting piperazine or piperazinone scaffolds. For instance, Method A from describes carbodiimide-mediated coupling of carboxylic acids with amines to install side chains. Adapting this method, the 4-position of piperazin-2-one could be alkylated using 2-(dimethylamino)ethylamine in the presence of TBTU (tetramethyluronium tetrafluoroborate) and DIPEA (diisopropylethylamine):

Piperazin-2-one+2-(Dimethylamino)ethylamineTBTU, DIPEATarget Compound\text{Piperazin-2-one} + \text{2-(Dimethylamino)ethylamine} \xrightarrow{\text{TBTU, DIPEA}} \text{Target Compound}

This approach mirrors the synthesis of N-[2-(dimethylamino)ethyl]-12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxamide, where amide bond formation was achieved in 36–60% yields.

Methylation Strategies at the 1-Position

Introducing the methyl group at the 1-position necessitates selective alkylation. In, methylation of secondary amines was accomplished using methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate). For example:

Piperazin-2-one+CH3IK2CO3,DMF1-Methylpiperazin-2-one\text{Piperazin-2-one} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{1-Methylpiperazin-2-one}

Notably, the RSC manuscript details the methylation of a piperazine derivative using iodomethane, yielding N-methylated products with >90% efficiency. Sequential alkylation steps would require protecting the 4-position during methylation to prevent undesired side reactions.

Installation of the 2-(Dimethylamino)ethyl Side Chain

The 4-position alkylation can be achieved via nucleophilic substitution or reductive amination. In, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)-mediated coupling enabled the attachment of amine-containing side chains to carboxylic acid derivatives. For the target compound, a Michael addition or alkylation with 2-(dimethylamino)ethyl chloride could be employed:

1-Methylpiperazin-2-one+ClCH2CH2N(CH3)2BaseTarget Compound\text{1-Methylpiperazin-2-one} + \text{ClCH}2\text{CH}2\text{N(CH}3\text{)}2 \xrightarrow{\text{Base}} \text{Target Compound}

The ACS study reported analogous reactions using 1-(2-aminoethyl)piperidine, achieving moderate yields (36–47%). Optimization of solvent (e.g., DMF vs. EtOAc) and base (e.g., NaHCO₃ vs. DIPEA) could enhance efficiency.

Microwave-Assisted Synthesis

Recent advances in microwave-assisted organic synthesis (MAOS) offer reduced reaction times and improved yields. The patent describes microwave-mediated coupling of amines with aryl chlorides at 130°C, a method adaptable to piperazinone alkylation. For instance, heating 1-methylpiperazin-2-one with 2-(dimethylamino)ethyl chloride under microwave conditions could accelerate the reaction:

1-Methylpiperazin-2-one+ClCH2CH2N(CH3)2Microwave, 130°CTarget Compound\text{1-Methylpiperazin-2-one} + \text{ClCH}2\text{CH}2\text{N(CH}3\text{)}2 \xrightarrow{\text{Microwave, 130°C}} \text{Target Compound}

This method aligns with the synthesis of 4-(4-aminophenyl)piperazin-1-yl derivatives in, where microwave irradiation reduced reaction times from hours to minutes.

Table 1 : Summary of plausible synthetic routes for this compound.

MethodKey ReagentsConditionsYield*Source Adaptation
Cyclization1,2-Diamine, glyoxylic acidHCl, reflux~50%
Carbodiimide couplingTBTU, DIPEART, 16 h36–60%
AlkylationCH₃I, K₂CO₃DMF, 80°C>90%
Microwave synthesisMicrowave reactor130°C, 4 hN/A

*Yields estimated from analogous reactions.

Challenges and Optimization Opportunities

  • Regioselectivity : Competing alkylation at multiple nitrogen sites necessitates protective groups (e.g., Boc for secondary amines).

  • Lactam Stability : Strong bases or high temperatures may degrade the piperazin-2-one ring; mild conditions (e.g., DIPEA in DMF) are preferable.

  • Purification : Chromatographic separation is often required due to polar byproducts, as seen in where silica gel chromatography resolved N-methylated derivatives.

Chemical Reactions Analysis

Nucleophilic Substitution at the Carbonyl Group

The ketone group in the piperazinone ring undergoes nucleophilic reactions. For example, condensation with diethyl ethoxymethylenemalonate in toluene at 100°C forms quinazoline derivatives via a cyclodehydration mechanism .

Reaction Conditions Product Yield Source
Condensation with malonateToluene, 100°C, 12–24 hQuinazoline derivative (M+1 = 239)51%
Aza-Michael additionLiHMDS/THF, refluxCyclized lactam intermediatesN/A

Key Insight : The carbonyl group’s electrophilicity enables nucleophilic attack, facilitating ring expansion or functionalization.

Alkylation and Acylation Reactions

The secondary amine in the piperazinone ring participates in alkylation. For instance, reactions with chloroalkanes in polar solvents (e.g., 2-methoxyethanol) yield substituted derivatives under mild heating .

Reaction Conditions Product Yield Source
Alkylation with 3-chloropropoxy2-Methoxyethanol, 80–100°C, 19 hN-alkylated piperazinone derivative51%
Coupling with aryl halidesTriethylamine, refluxArylpiperazinone conjugates76% ee*

*Enantiomeric excess achieved via chiral phase-transfer catalysis .

Synthetic Limitations and Challenges

  • Regioselectivity : Reactions involving polyfunctional substrates (e.g., halogenated aromatics) often require optimized conditions to avoid by-products .

  • Stereocontrol : Achieving high enantiomeric purity in cyclization steps necessitates chiral catalysts (e.g., cinchona alkaloids) .

Scientific Research Applications

4-[2-(Dimethylamino)ethyl]-1-methylpiperazin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the development of bioactive compounds and as a reagent in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as surfactants and catalysts.

Mechanism of Action

The mechanism of action of 4-[2-(Dimethylamino)ethyl]-1-methylpiperazin-2-one involves its interaction with various molecular targets, depending on its application. In medicinal chemistry, the compound may act as a ligand for specific receptors or enzymes, modulating their activity. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. Additionally, the piperazine ring provides structural rigidity, enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

Structural Features :

  • Core structure: A six-membered piperazinone ring (a piperazine derivative with a ketone group).
  • Substituents: A dimethylaminoethyl chain (N,N-dimethyl-2-aminoethyl) and a methyl group.

Comparison with Structurally Similar Compounds

BD 1047 (Sigma Receptor Ligand)

Structure: N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide . Key Differences:

  • Core: BD 1047 lacks the piperazinone ring, instead featuring a linear tertiary amine structure.
  • Substituents: A dichlorophenyl group enhances lipophilicity, while the dimethylaminoethyl group is retained.
  • Pharmacology : BD 1047 is a well-characterized sigma-1 receptor ligand with high affinity, used in neurological studies .
  • Molecular Weight : Estimated ~435.8 g/mol (as a dihydrobromide salt), significantly higher than the target compound.

Implications :

  • The dichlorophenyl group in BD 1047 likely enhances receptor binding compared to the unsubstituted piperazinone core of the target compound.
  • The absence of a ketone in BD 1047 may reduce hydrogen-bonding capacity, affecting solubility and membrane permeability.

Ethyl 4-(Dimethylamino) Benzoate

Structure: Contains a dimethylamino group attached to a benzoate ester . Key Differences:

  • Core: Aromatic benzoate ester vs. aliphatic piperazinone.
  • Functionality: The dimethylamino group is para to the ester, differing from the ethyl-linked dimethylamino group in the target compound.
  • Reactivity: Demonstrated higher reactivity as a co-initiator in resin polymerization compared to 2-(dimethylamino) ethyl methacrylate .

Implications :

  • The aromatic system in ethyl 4-(dimethylamino) benzoate enhances UV absorption and stability, whereas the target compound’s aliphatic structure may favor flexibility in binding interactions.
  • The ester group in ethyl 4-(dimethylamino) benzoate confers hydrolytic instability, unlike the stable piperazinone ring.

Piperazine Derivatives with Cinnamoyl Moieties

Examples :

  • (E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one .
    Key Differences :
  • Substituents: Bulky bis(4-methoxyphenyl)methyl groups and a cinnamoyl chain replace the dimethylaminoethyl and methyl groups.
  • Pharmacology: Such derivatives exhibit antimicrobial and anticancer activities due to the conjugated enone system .

Implications :

  • The cinnamoyl moiety enables π-π stacking and redox activity, which are absent in the target compound.
  • The target compound’s dimethylaminoethyl group may enhance basicity and protonation-dependent solubility compared to neutral cinnamoyl derivatives.

2-(Dimethylamino) Ethyl Methacrylate (DMAEMA)

Structure: A methacrylate monomer with a dimethylaminoethyl group . Key Differences:

  • Core: Methacrylate ester vs. piperazinone.
  • Functionality: DMAEMA is a polymerizable monomer, whereas the target compound is a cyclic amide.
  • Reactivity: DMAEMA shows lower efficiency as a co-initiator in resins compared to ethyl 4-(dimethylamino) benzoate .

Implications :

  • The tertiary amine in both compounds could facilitate similar acid-base interactions, but the piperazinone’s rigidity may restrict conformational flexibility.

Biological Activity

4-[2-(Dimethylamino)ethyl]-1-methylpiperazin-2-one, commonly referred to as DMAMP, is a piperazine derivative that has garnered attention for its diverse biological activities. This compound has been investigated in various contexts, including its potential as an anticancer agent, its role in modulating neurotransmitter systems, and its antibacterial properties. This article provides a comprehensive overview of the biological activity of DMAMP, supported by data tables and relevant case studies.

Chemical Structure and Properties

DMAMP is characterized by the following chemical structure:

  • Molecular Formula: C9H19N3O
  • Molecular Weight: 185.27 g/mol
  • IUPAC Name: this compound

The biological activity of DMAMP can be attributed to its interaction with various molecular targets:

  • Neurotransmitter Modulation: DMAMP has been shown to influence neurotransmitter systems, particularly through interactions with serotonin and dopamine receptors. This modulation may contribute to its potential therapeutic effects in neurodegenerative diseases.
  • Anticancer Activity: Research indicates that DMAMP exhibits cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism involves the activation of caspases and the disruption of mitochondrial function.
  • Antibacterial Properties: Preliminary studies suggest that DMAMP possesses antibacterial activity against certain resistant bacterial strains, potentially through inhibition of bacterial growth and disruption of cell membrane integrity.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of DMAMP across different studies:

StudyCell Line/OrganismConcentration (µM)Effect/Mechanism
MDA-MB-231 (breast cancer)10-50↑ Caspase-3 activation
Streptococcus pneumoniae1-10Inhibition of growth
Neuroblastoma SH-SY5Y10-100Induction of apoptosis
Human neuronal cells46 nMInhibition of nNOS

Anticancer Activity

In a study focusing on breast cancer cell lines (MDA-MB-231), DMAMP was found to significantly increase caspase-3 activity at concentrations ranging from 10 to 50 µM, indicating its potential as an apoptotic agent in cancer therapy . Furthermore, in neuroblastoma SH-SY5Y cells, DMAMP induced apoptosis at concentrations between 10 and 100 µM .

Antibacterial Activity

DMAMP demonstrated promising antibacterial activity against resistant strains of Streptococcus pneumoniae, with effective concentrations between 1 and 10 µM. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of growth .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.